PACA

Descripción

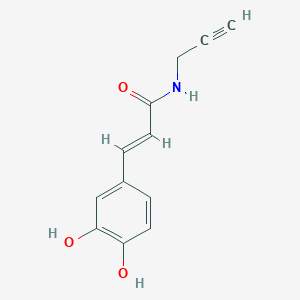

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHSUNWAPXINQU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-propargyl Caffeate Amide (PACA): A Multifunctional Modulator for Neuroprotection and Cardioprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargyl caffeate amide (PACA) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This compound has emerged as a promising therapeutic candidate due to its potent neuroprotective and cardioprotective properties. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and cellular protection, makes it a subject of significant interest in the fields of drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and preclinical efficacy, with a focus on the experimental data and methodologies relevant to researchers.

Core Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, alongside the inhibition of the Nuclear factor-kappa B (NF-κB) signaling cascade.

Nrf2/HO-1 Pathway Activation

This compound is a potent activator of the Nrf2/HO-1 antioxidant response pathway. The proposed mechanism involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor of Nrf2. By binding to Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes, most notably HO-1.

dot

Caption: this compound activates the Nrf2/HO-1 pathway by modifying Keap1.

PPAR-γ Pathway Activation

This compound has been shown to activate PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. The activation of PPAR-γ by this compound contributes to its anti-inflammatory effects, particularly in the context of macrophage polarization.

NF-κB Pathway Inhibition

This compound effectively inhibits the pro-inflammatory NF-κB signaling pathway. It has been demonstrated to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibitory effect on NF-κB is, at least in part, mediated by the induction of HO-1.

dot

Caption: this compound modulates inflammatory responses via NF-κB and PPAR-γ.

Therapeutic Applications

Neuroprotection

This compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. In models of Parkinson's disease, this compound attenuates 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells and primary neurons. This protection is attributed to its ability to scavenge reactive oxygen species (ROS), preserve mitochondrial function, and promote neurite outgrowth.

Cardioprotection

This compound exhibits robust cardioprotective effects, particularly in the context of myocardial infarction and cardiac fibrosis. In a rat model of isoproterenol-induced myocardial fibrosis, this compound was shown to reduce cardiac fibrosis in a dose-dependent manner.[1] Furthermore, in a rat model of myocardial infarction induced by left anterior descending artery ligation, this compound treatment significantly reduced the infarct size.[2]

One of the key mechanisms underlying this compound's cardioprotective effects is its ability to modulate macrophage polarization. This compound promotes a switch from the pro-inflammatory M1 macrophage phenotype to the pro-resolving M2 macrophage phenotype.[1] This shift in macrophage polarization helps to resolve inflammation and inhibit the fibrotic process.

Quantitative Data

| Parameter | Experimental Model | Treatment | Result | Reference |

| Myocardial Infarct Size Reduction | Rat model of myocardial infarction (LAD ligation) | This compound (15 mg/kg/day, i.p.) for 3 days | Reduced infarct size from 34.5% to 15.0% | [2] |

| Cardiac Fibrosis Reduction | Rat model of isoproterenol-induced myocardial fibrosis | This compound (40 mg/kg/day, oral) for 7 days | Significantly suppressed the increase in collagen fiber density | [1] |

| Macrophage Polarization (in vitro) | LPS and IFN-γ stimulated RAW264.7 macrophages | This compound | Reduced CD80+ M1 macrophages from 75.8% to 69.4% | [1] |

| Macrophage Polarization (in vitro) | LPS and IFN-γ stimulated RAW264.7 macrophages | This compound | Increased CD163+ M2 macrophages from 10.5% to 24.5% | [1] |

Experimental Protocols

Synthesis of N-propargyl Caffeate Amide (this compound)

A detailed experimental protocol for the synthesis of this compound is crucial for researchers aiming to study this compound. While specific reagents and conditions can be found in the primary literature, a general workflow is provided below.

dot

Caption: General workflow for the chemical synthesis of this compound.

Detailed Methodologies for Key Experiments:

-

Western Blot for Nrf2 and Keap1:

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2 and Keap1 overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Flow Cytometry for Macrophage Polarization:

-

Cell Staining: Macrophages are harvested and washed with PBS. Cells are then incubated with fluorescently labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163) markers for 30 minutes on ice in the dark.

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells positive for each marker is determined using appropriate gating strategies.

-

-

6-OHDA-Induced Neurotoxicity Assay:

-

Cell Culture: PC12 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours) before being exposed to 6-OHDA.

-

Cell Viability Assessment: Cell viability is measured using assays such as MTT, LDH, or live/dead staining.

-

Microscopy: Morphological changes and neurite outgrowth can be observed and quantified using microscopy.

-

-

NF-κB Luciferase Reporter Assay:

-

Cell Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment: After transfection, cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Luciferase Assay: Luciferase activity is measured using a luminometer according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

-

PPAR-γ Reporter Gene Assay:

-

Cell Transfection: Cells are co-transfected with a PPAR-γ expression vector, a PPRE-luciferase reporter plasmid, and a control plasmid.

-

Treatment: Cells are treated with this compound or a known PPAR-γ agonist (e.g., rosiglitazone).

-

Luciferase Assay: Luciferase activity is measured and normalized as described for the NF-κB assay.

-

Conclusion

N-propargyl caffeate amide (this compound) is a promising multifunctional molecule with significant therapeutic potential for neurodegenerative and cardiovascular diseases. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cellular protection provides a strong rationale for its further development. The data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compelling compound. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical applications.

References

Synthesis of N-propargyl Caffeate Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-propargyl caffeate amide (PACA), a compound of interest for its potential therapeutic applications. The document outlines a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic workflow and associated signaling pathways.

Introduction

N-propargyl caffeate amide (this compound) is a synthetic derivative of caffeic acid, a naturally occurring phenolic compound. This compound has garnered significant attention in the scientific community for its diverse biological activities, including neuroprotective and cardioprotective effects.[1] These properties are attributed to its ability to modulate key signaling pathways, such as the Nrf2/HO-1 and PPAR-γ pathways, which are involved in cellular stress response and inflammation.[1][2][3] This guide details a common and effective method for the chemical synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthesis of N-propargyl Caffeate Amide

The synthesis of N-propargyl caffeate amide from caffeic acid involves a two-step process: protection of the hydroxyl groups of caffeic acid via acetylation, followed by amide coupling with propargylamine.

Synthetic Workflow

The overall synthetic scheme is depicted below.

Caption: Synthetic workflow for N-propargyl caffeate amide.

Experimental Protocol

This protocol is based on established methods for caffeic acid amide synthesis.[4][5]

Step 1: Synthesis of di-O-acetyl-caffeic acid

-

Suspend caffeic acid (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).

-

Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield di-O-acetyl-caffeic acid.

Step 2: Synthesis of N-propargyl caffeate amide

-

Dissolve di-O-acetyl-caffeic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 equivalents) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents).[4][6]

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture.

-

Add propargylamine (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-propargyl caffeate amide. During this step, the O-acetyl groups are often simultaneously removed.[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of caffeic acid amides. Note that specific yields for this compound may vary depending on the exact reaction conditions and purification methods used.

| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| Caffeic Acid | 180.16 | 1.0 | - |

| Acetic Anhydride | 102.09 | 5.0 - 10.0 | - |

| di-O-acetyl-caffeic acid | 264.21 | - | >90 |

| Propargylamine | 55.08 | 1.1 | - |

| BOP | 442.28 | 1.1 | - |

| N-propargyl caffeate amide | 217.22 | - | 50 - 90[7][8] |

Characterization Data

The structure of the synthesized N-propargyl caffeate amide can be confirmed by standard analytical techniques. The following table provides expected characterization data based on similar compounds.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.0 (s, 1H, NH), ~9.5 (br s, 2H, OH), ~7.4 (d, 1H), ~7.0 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), ~6.5 (d, 1H), ~4.0 (d, 2H, CH₂), ~3.1 (t, 1H, C≡CH)[7] |

| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₂H₁₁NO₃: 218.07; found: ~218.1[7] |

Signaling Pathways Modulated by N-propargyl Caffeate Amide

This compound is known to exert its biological effects by modulating several key signaling pathways, primarily the Nrf2/HO-1 and PPAR-γ pathways.

Nrf2/HO-1 Pathway Activation

This compound can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.

Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.[1]

PPAR-γ Pathway Activation

This compound has also been shown to activate the PPAR-γ pathway, which is involved in regulating inflammation and fibrosis.

Caption: this compound-mediated activation of the PPAR-γ pathway.[2][3]

Conclusion

This technical guide provides a foundational understanding of the synthesis of N-propargyl caffeate amide. The detailed protocol and characterization data serve as a valuable resource for researchers aiming to synthesize and study this promising compound. Furthermore, the visualization of the key signaling pathways modulated by this compound offers insights into its mechanism of action, which is critical for drug development professionals exploring its therapeutic potential.

References

- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]

- 3. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science.org.ge [science.org.ge]

- 6. file.globalso.com [file.globalso.com]

- 7. Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues [mdpi.com]

- 8. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propargyl Caffeate Amide (PACA): Discovery, Mechanism of Action, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargyl Caffeate Amide (PACA) is a synthetic small molecule derived from caffeic acid that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially developed as a molecular probe, this compound has demonstrated potent anti-inflammatory, antioxidant, and anti-fibrotic properties in a range of preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, with a focus on its therapeutic potential in neurodegenerative and cardiovascular diseases.

Discovery and Synthesis

This compound was initially synthesized as a small molecule probe to identify protein targets.[1] Its discovery as a bioactive compound stemmed from research into the therapeutic potential of caffeic acid derivatives.

The synthesis of this compound involves a multi-step process, which is outlined in the reaction scheme below.

Synthesis of N-Propargyl Caffeate Amide (this compound)

Caption: Reaction scheme for the synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways, primarily the Nrf2/HO-1 and PPAR-γ pathways.

Activation of the Nrf2/HO-1 Pathway

This compound is known to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant pathway.[2][3] The proposed mechanism involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[3][4] This modification disrupts the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant genes, including HO-1.[4]

Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.

Modulation of the PPAR-γ Pathway

In the context of inflammation and fibrosis, this compound has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[5] this compound, particularly in its oxidized form (o-quinone), is proposed to act as a covalent activator of PPAR-γ.[5] This activation promotes the polarization of macrophages towards a pro-resolving M2 phenotype, which in turn suppresses the expression of pro-fibrotic factors like TGF-β1 and PDGF-a.[5][6]

Caption: this compound's modulation of macrophage polarization via PPAR-γ.

Preclinical Data

This compound has been evaluated in various preclinical models, demonstrating a range of biological activities. Due to the limited availability of public quantitative data such as IC50 or EC50 values for this compound, the following tables summarize its observed biological effects.

Table 1: In Vitro Biological Activities of this compound

| Biological Effect | Cell Type | Key Findings |

| Neuroprotection | PC12 cells, primary rat midbrain neurons | Attenuated 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[3] |

| Neurite Outgrowth | PC12 cells | Potentiated Nerve Growth Factor (NGF)-induced neurite outgrowth.[2][3] |

| Anti-inflammatory | RAW264.7 macrophages | Reduced the expression of pro-inflammatory M1 biomarkers (iNOS, TNF-α, IL-6, etc.). |

| Pro-resolving | RAW264.7 macrophages | Increased the expression of pro-resolving M2 biomarkers (IL-10, Arginase-1, etc.).[6] |

Table 2: In Vivo Biological Activities of this compound

| Disease Model | Animal Model | Key Findings |

| Myocardial Infarction | Rat | Reduced myocardial infarct size and promoted M2 macrophage polarization.[7] |

| Cardiac Fibrosis | Rat (isoproterenol-induced) | Reduced cardiac fibrosis in a dose-dependent manner.[6] |

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature for this compound.

Identification of this compound-Modified Proteins

This protocol outlines the general workflow for identifying the protein targets of this compound using a "click chemistry" approach.

Caption: Workflow for identifying this compound-modified proteins.

Summarized Protocol:

-

Cell Treatment: PC12 cells are treated with this compound to allow for the formation of covalent adducts with target proteins.

-

Cell Lysis: Cells are lysed, and total protein is extracted.

-

Click Chemistry: An azido-biotin tag is attached to the alkyne group of this compound on the modified proteins via a copper-catalyzed azide-alkyne cycloaddition reaction.

-

Affinity Capture: The biotinylated proteins are captured using streptavidin-coated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The captured proteins are eluted from the beads.

-

Analysis: The eluted proteins are identified using techniques such as Western blotting with specific antibodies (e.g., for Keap1) or mass spectrometry for broader proteomic analysis.

Macrophage Polarization Assay

Summarized Protocol:

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulation: Macrophage polarization is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to promote a pro-inflammatory (M1) phenotype.

-

Incubation: Cells are incubated for a further period (e.g., 24 hours).

-

Analysis: The expression of M1 and M2 biomarkers is assessed using various techniques:

-

Western Blotting: To measure the protein levels of markers like iNOS (M1) and Arginase-1 (M2).

-

qRT-PCR: To measure the mRNA levels of various M1 and M2-associated cytokines and chemokines.

-

Flow Cytometry: To analyze cell surface markers associated with different macrophage phenotypes.

-

Conclusion and Future Directions

N-Propargyl Caffeate Amide (this compound) is a promising preclinical candidate with a multi-faceted mechanism of action that makes it attractive for the treatment of diseases with inflammatory and fibrotic components. Its ability to activate the Nrf2/HO-1 and PPAR-γ pathways highlights its potential to modulate key cellular processes involved in oxidative stress, inflammation, and tissue remodeling.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more detailed pharmacokinetic and toxicological studies, as well as efficacy studies in a wider range of disease models. The development of more potent and selective analogs of this compound could also be a fruitful area of investigation. As of the writing of this guide, there is no publicly available information on any clinical trials involving this compound. The progression of this compound or its derivatives into clinical development will depend on the successful completion of these further preclinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Propargyl Caffeate Amide (this compound) Potentiates Nerve Growth Factor (NGF)-Induced Neurite Outgrowth and Attenuates 6-Hydroxydopamine (6-OHDA)-Induced Toxicity by Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Propargyl Caffeamide Skews Macrophages Towards a Resolving M2-Like Phenotype Against Myocardial Ischemic Injury via Activating Nrf2/HO-1 Pathway and Inhibiting NF-ĸB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of p-Aminocinnamoyl-L-argininamide Dihydrochloride (PACA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Aminocinnamoyl-L-argininamide dihydrochloride (PACA) has emerged as a promising small molecule with significant therapeutic potential, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, and presenting key experimental findings and methodologies. The primary focus of this document is on the well-documented anti-fibrotic effects of this compound, mediated through its influence on macrophage polarization.

Core Mechanism of Action: Modulation of Macrophage Polarization via PPAR-γ Activation

The principal biological activity of this compound is its ability to prevent cardiac fibrosis by promoting the polarization of macrophages towards a pro-resolving M2-like phenotype. This effect is mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.

Signaling Pathway

This compound has been shown to covalently bind to and activate PPAR-γ. This activation triggers a downstream signaling cascade that alters the gene expression profile of macrophages. Specifically, this compound promotes a switch from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype. This shift in macrophage polarization is crucial for the resolution of inflammation and the prevention of excessive tissue fibrosis.

Quantitative Data on the Biological Activity of this compound

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating macrophage polarization and preventing cardiac fibrosis.

In Vitro Efficacy: Macrophage Polarization

Table 1: Effect of this compound on Macrophage Polarization Markers in LPS-Stimulated RAW264.7 Macrophages

| Marker Type | Marker | Treatment | Result |

| M1 (Pro-inflammatory) | iNOS | LPS + this compound | Reduced expression |

| TNF-α | LPS + this compound | Reduced expression | |

| CXCL10 | LPS + this compound | Reduced expression | |

| IL-6 | LPS + this compound | Reduced expression | |

| CCL2 | LPS + this compound | Reduced expression | |

| CD80 | LPS + this compound | Reduced expression | |

| M2 (Pro-resolving) | IL-10 | LPS + this compound | Increased expression |

| Arginase-1 | LPS + this compound | Increased expression | |

| FZZ1 | LPS + this compound | Increased expression | |

| YM-1 | LPS + this compound | Increased expression | |

| CD163 | LPS + this compound | Increased expression |

Data synthesized from Cheng et al. (2020).[1]

Table 2: Flow Cytometry Analysis of Macrophage Polarization

| Cell Population | Stimulation | % of Total Cells |

| CD80+ M1 Macrophages | LPS + IFN-γ | 75.8% |

| CD80+ M1 Macrophages | LPS + IFN-γ + this compound | 69.4% |

| CD163+ Macrophages | Control | 10.5% |

| CD163+ Macrophages | This compound | 24.5% |

Data from Cheng et al. (2020).[2]

In Vivo Efficacy: Cardiac Fibrosis Model

Table 3: Effect of this compound in a Rat Model of Isoproterenol-Induced Myocardial Fibrosis

| Parameter | Treatment Group | Observation |

| Cardiac Fibrosis | Isoproterenol | Increased collagen deposition |

| Isoproterenol + this compound (40 mg/kg) | Significantly reduced collagen deposition | |

| M1 Biomarker (ED1) | Isoproterenol + this compound | Suppressed elevation in the early phase |

| M2 Biomarker (ED2) | Isoproterenol + this compound | Upregulated in the later phase |

| Pro-fibrotic Factors (TGF-β1, PDGF-α) | Isoproterenol + this compound | Reduced expression |

| Pro-apoptotic Factors (MMP-9, MMP-13, TRAIL) | Isoproterenol + this compound | Maintained or increased production |

Data synthesized from Cheng et al. (2020).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Macrophage Polarization Assay

This protocol describes the induction of macrophage polarization in RAW264.7 cells and the assessment of this compound's effects.

Methodology:

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 50 μM) for a specified time.

-

Polarization Induction: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory M1 phenotype.

-

Incubation: Cells are incubated for a designated period (e.g., 24 hours) to allow for polarization.

-

Analysis: The expression of M1 and M2 markers is assessed using the following techniques:

-

qRT-PCR: To quantify the mRNA levels of genes such as iNOS, TNF-α, IL-10, and Arg-1.

-

Western Blotting: To determine the protein levels of markers like iNOS and Arginase-1.

-

Flow Cytometry: To analyze the percentage of cells expressing surface markers such as CD80 (M1) and CD163 (M2).

-

In Vivo Isoproterenol-Induced Cardiac Fibrosis Model

This protocol outlines the induction of cardiac fibrosis in a rat model and the evaluation of this compound's therapeutic effects.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Treatment Groups: Animals are divided into control and this compound treatment groups (e.g., 10, 20, and 40 mg/kg/day, administered orally).

-

Fibrosis Induction: Cardiac fibrosis is induced by subcutaneous injections of isoproterenol.

-

Tissue Collection: At the end of the treatment period, hearts are harvested.

-

Histological Analysis:

-

Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrotic area) in the heart tissue.

-

-

Protein Expression Analysis:

-

Western Blotting: To measure the levels of key fibrotic and signaling proteins such as α-smooth muscle actin (α-SMA), TGF-β1, and PDGF-α in heart tissue lysates.

-

-

Immunohistochemistry: To identify and localize different macrophage populations within the heart tissue using antibodies against markers like ED1 (M1) and ED2 (M2).

PPAR-γ Activation Assay (Luciferase Reporter Assay)

This assay is used to confirm that this compound directly activates the PPAR-γ receptor.

Methodology:

-

Cell Transfection: RAW264.7 macrophages are transiently transfected with a luciferase reporter plasmid containing PPAR-γ response elements (PPRE-X3-TK) and a control plasmid (pRL) for normalization.

-

Treatment: The transfected cells are then treated with this compound at various concentrations.

-

Luciferase Measurement: After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation of PPAR-γ is calculated relative to a vehicle control.

Conclusion

This compound demonstrates significant anti-fibrotic activity, primarily by promoting the polarization of macrophages towards a pro-resolving M2 phenotype. This effect is mediated through the direct activation of the PPAR-γ signaling pathway. The in vitro and in vivo data strongly support the potential of this compound as a therapeutic agent for the treatment of cardiac fibrosis and other inflammation-driven diseases. Further research and clinical development are warranted to fully explore the therapeutic applications of this promising compound.

References

- 1. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization | Aging [aging-us.com]

- 2. N-Propargyl caffeate amide (this compound) prevents cardiac fibrosis in experimental myocardial infarction by promoting pro-resolving macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of 6-O-Propargyl-Artesunate (PACA) and Keap1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the covalent interaction between 6-O-propargyl-artesunate (PACA), a semi-synthetic derivative of the antimalarial drug artesunate, and the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical negative regulator of the transcription factor Nrf2, a master orchestrator of the cellular antioxidant response. The covalent modification of Keap1 by this compound leads to the activation of the Nrf2 signaling pathway, a mechanism of significant interest for therapeutic intervention in diseases associated with oxidative stress.

This document details the current understanding of the this compound-Keap1 interaction, including the mechanism of covalent bond formation and its downstream cellular consequences. While the precise cysteine residue on Keap1 targeted by this compound has not been definitively identified in the current body of scientific literature, this guide presents a hypothesized mechanism based on the reactivity of known sensor cysteines within Keap1. Furthermore, this guide provides detailed, actionable experimental protocols for researchers to investigate this interaction, including methods for identifying the specific binding site, quantifying the interaction, and assessing its cellular activity. Diagrams generated using Graphviz are provided to visualize key pathways and experimental workflows.

Introduction to this compound and the Keap1-Nrf2 Pathway

6-O-propargyl-artesunate (this compound) is a chemically modified derivative of artesunate, featuring a propargyl group. This modification serves as a versatile chemical handle, enabling the use of "click chemistry" for the identification and characterization of its protein targets. This compound has been utilized as an affinity probe to successfully identify Keap1 as a primary binding partner.

The Keap1-Nrf2 signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress. Under basal conditions, the homodimeric Keap1 protein acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. Keap1 binds to the N-terminal Neh2 domain of Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome. This process maintains low intracellular levels of Nrf2.

Upon exposure to electrophiles or reactive oxygen species (ROS), specific reactive cysteine residues within Keap1 are covalently modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, initiating their transcription. These genes encode for a wide array of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Covalent Binding of this compound to Keap1: A Hypothesized Mechanism

While direct experimental evidence identifying the specific cysteine residue(s) on Keap1 that this compound covalently modifies is not yet available, a plausible mechanism can be proposed based on the known reactivity of Keap1's sensor cysteines and the chemical nature of this compound.

Keap1 possesses several highly reactive cysteine residues that act as sensors for electrophiles. Among these, Cys151 , located in the BTB domain, and Cys273 and Cys288 , situated in the intervening region (IVR), are considered the most prominent sensors. Additionally, studies on other natural products have implicated Cys77 (BTB domain) and Cys434 (Kelch domain) in covalent modification and subsequent Nrf2 activation.

The endoperoxide bridge within the dihydroartemisinin core of this compound is thought to be a key feature for its reactivity. It is hypothesized that upon cellular entry, this bridge can be cleaved, leading to the generation of reactive intermediates that can then covalently adduct to the sulfhydryl groups of these sensor cysteines on Keap1. The propargyl group of this compound, being an alkyne, is a prime candidate for a Michael addition reaction with a nucleophilic cysteine residue.

The covalent modification of one or more of these cysteines would likely induce a conformational change in the Keap1 homodimer, disrupting the Keap1-Nrf2 interaction and inhibiting the CUL3-dependent ubiquitination of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, and the subsequent activation of ARE-driven gene expression.

Signaling Pathway Diagram

Caption: this compound covalently modifies Keap1, leading to Nrf2 stabilization and antioxidant gene expression.

Quantitative Data

As of the date of this guide, specific quantitative data for the binding affinity (Kd) of this compound to Keap1 or the half-maximal inhibitory concentration (IC50) for the disruption of the Keap1-Nrf2 interaction or for Nrf2 activation by this compound have not been reported in peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Method | Reference |

| This compound-Keap1 Binding | |||

| Kd | Data not available | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | |

| This compound-mediated Nrf2 Activation | |||

| IC50 (Keap1-Nrf2 Inhibition) | Data not available | Fluorescence Polarization Assay | |

| EC50 (ARE-Luciferase Reporter) | Data not available | Cellular Reporter Assay |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the covalent binding of this compound to Keap1 and its downstream effects. These are generalized protocols and may require optimization for specific experimental conditions.

Identification of this compound-Keap1 Adducts by Mass Spectrometry

This protocol outlines a workflow to identify the specific cysteine residue(s) on Keap1 that are covalently modified by this compound.

Experimental Workflow Diagram:

Caption: Workflow for identifying this compound-modified cysteine residues on Keap1 using mass spectrometry.

Methodology:

-

Protein Incubation:

-

Incubate purified recombinant human Keap1 protein (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 10-100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Alkylation of Free Cysteines:

-

To prevent disulfide bond formation and alkylate any unmodified cysteine residues, add a 10-fold molar excess of iodoacetamide and incubate in the dark for 30 minutes at room temperature.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein sample by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

-

Alkylate the newly reduced cysteines with iodoacetamide in the dark at room temperature for 30 minutes.

-

Dilute the sample to reduce the urea concentration to less than 1 M.

-

Perform in-solution digestion with a protease such as trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a data-dependent acquisition method to fragment the most abundant peptide ions.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the human Keap1 protein sequence using a database search engine (e.g., Mascot, Sequest).

-

Specify a variable modification corresponding to the mass of the this compound adduct on cysteine residues.

-

Manually validate the MS/MS spectra of identified this compound-modified peptides to confirm the site of modification.

-

Click Chemistry-Based Identification of this compound Cellular Targets

This protocol utilizes the propargyl group of this compound for click chemistry-based enrichment and identification of its cellular binding partners.

Experimental Workflow Diagram:

Caption: Workflow for identifying cellular targets of this compound using click chemistry and proteomics.

Methodology:

-

Cell Treatment and Lysis:

-

Treat a suitable cell line (e.g., HEK293T, A549) with this compound (e.g., 10-20 µM) for 4-6 hours. Include a vehicle-treated control.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction cocktail containing an azide-biotin probe, copper (II) sulfate, a copper (I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1-2 hours at room temperature to allow for the cycloaddition reaction between the alkyne group of this compound and the azide group of the biotin probe.

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the lysate with streptavidin-conjugated magnetic beads for 1-2 hours to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a biotin-containing buffer or by on-bead digestion with trypsin.

-

Prepare the eluted proteins for mass spectrometry analysis as described in section 5.1.

-

-

LC-MS/MS Analysis and Protein Identification:

-

Analyze the peptide mixture by LC-MS/MS and identify the enriched proteins by searching the data against a relevant protein database. Keap1 is expected to be a major hit in this experiment.

-

Fluorescence Polarization Assay for Keap1-Nrf2 Interaction

This assay can be used to quantify the inhibitory effect of this compound on the Keap1-Nrf2 protein-protein interaction.

Methodology:

-

Reagents:

-

Purified recombinant human Keap1 protein (Kelch domain).

-

A fluorescently labeled peptide corresponding to the high-affinity ETGE binding motif of Nrf2 (e.g., FITC-labeled).

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

-

-

Assay Procedure:

-

In a 384-well black plate, add the fluorescently labeled Nrf2 peptide to all wells at a final concentration of approximately 10-20 nM.

-

Add varying concentrations of this compound to the test wells. Include a positive control inhibitor and a vehicle control (DMSO).

-

Add the Keap1 Kelch domain protein to all wells except for the "no protein" control, to a final concentration that gives a significant polarization window (typically in the low nanomolar range).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of the Keap1-Nrf2 interaction.

-

Cellular Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This cell-based assay measures the ability of this compound to induce Nrf2-dependent gene transcription.

Methodology:

-

Cell Line:

-

Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).

-

-

Assay Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 16-24 hours. Include a known Nrf2 activator as a positive control (e.g., sulforaphane) and a vehicle control (DMSO).

-

After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a co-transfected control reporter).

-

Plot the fold induction of luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.

-

Conclusion and Future Directions

The covalent modification of Keap1 by this compound represents a promising strategy for the activation of the cytoprotective Nrf2 signaling pathway. This in-depth technical guide has provided a comprehensive overview of the current understanding of this interaction, including a hypothesized mechanism of action and detailed experimental protocols to further elucidate its molecular details.

Key future research directions should focus on:

-

Definitive identification of the this compound binding site(s) on Keap1: Utilizing advanced mass spectrometry techniques and site-directed mutagenesis is crucial to pinpoint the specific cysteine residue(s) that are covalently modified by this compound.

-

Quantitative characterization of the this compound-Keap1 interaction: Determining the binding affinity (Kd) and the kinetics of the covalent modification will provide a more complete understanding of the interaction.

-

Elucidation of the structure-activity relationship: Investigating how modifications to the this compound structure affect its reactivity with Keap1 and its ability to activate Nrf2 will be important for the development of more potent and selective activators.

By addressing these questions, the scientific community can fully harness the therapeutic potential of targeting the Keap1-Nrf2 pathway with this compound and similar covalent modifiers for the treatment of a wide range of diseases rooted in oxidative stress.

The Neuroprotective Effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A Technical Whitepaper for Researchers

For Immediate Release

Washington, D.C. – This technical guide provides a comprehensive overview of the neuroprotective properties of the endogenous neuropeptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). موجز in this document is a detailed exploration of its mechanisms of action, a compilation of quantitative data from key preclinical studies, and explicit experimental protocols to aid in the design and execution of future research. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that has demonstrated significant neuroprotective effects across a wide range of in vitro and in vivo models of neurological disorders.[1][2] Its potent anti-apoptotic, anti-inflammatory, and antioxidant properties make it a compelling candidate for therapeutic development. PACAP exerts its effects primarily through the activation of the PAC1 receptor, initiating a cascade of intracellular signaling events that promote neuronal survival and mitigate cellular damage. This document will delve into the core signaling pathways, present key experimental findings in a structured format, and provide detailed methodologies for replicating and expanding upon this research.

Mechanism of Action: Key Signaling Pathways

PACAP's neuroprotective effects are mediated through its interaction with three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which binds PACAP with high affinity, is predominantly responsible for its neuroprotective actions.[3] Upon binding, PACAP initiates several key intracellular signaling cascades:

-

cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2.[3]

-

MAPK/ERK Pathway: PACAP can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The ERK pathway is crucial for promoting neuronal differentiation, neurite outgrowth, and cell survival.[2]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade is another important mediator of PACAP-induced neuroprotection. Activation of this pathway inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.

-

Inhibition of Apoptosis: PACAP signaling converges on the inhibition of the apoptotic cascade. This is achieved through the upregulation of anti-apoptotic proteins like Bcl-2 and the direct inhibition of key executioner enzymes such as caspase-3.[4]

-

Modulation of Neuroinflammation: PACAP has been shown to suppress the production of pro-inflammatory cytokines from microglia, thereby reducing the inflammatory component of neurodegenerative processes.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key in vitro and in vivo studies on the neuroprotective effects of PACAP.

Table 1: In Vitro Neuroprotective Efficacy of PACAP

| Cell Line | Toxin/Insult | PACAP Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y | Inflammatory mediators | 1-100 nM | Cell Viability | Dose-dependent increase in cell survival, with ~54% cell death in the control group being significantly attenuated. | [3] |

| SH-SY5Y | PACAP-38 | 0.1 nM - 1 µM | Neurite Outgrowth | Concentration-dependent increase in the number of neurite-bearing cells. | [5] |

| Primary Cortical Neurons | Glutamate | Not specified (endogenous) | Neuronal Viability | PACAP receptor antagonist PACAP(6-38) decreased neuronal viability, suggesting a protective role for endogenous PACAP. | [6] |

| STHdhQ111/Q111 (Huntington's model) | Mutant Huntingtin | 10⁻⁷ M | Cell Viability (MTT assay) | Significant increase in cell survival compared to untreated cells. | [7] |

| STHdhQ111/Q111 (Huntington's model) | Mutant Huntingtin | 10⁻⁷ M | Apoptotic Nuclei (Hoechst stain) | Significant reduction in the percentage of apoptotic nuclei. | [7] |

Table 2: In Vivo Neuroprotective Efficacy of PACAP

| Animal Model | Disease/Injury Model | PACAP Treatment | Outcome Measure | Result | Reference |

| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | PACAP-38 (intracerebroventricular) | Infarct Volume | Significant reduction in infarct size compared to vehicle-treated group. | [1] |

| Mouse | Huntington's Disease (R6/1 model) | PACAP (30 µg/kg/day, intranasal) | Motor Function (Balance Beam, Rotarod) | Improvement in motor function after 5-6 days of treatment. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general workflow for assessing the neuroprotective effects of PACAP against a neurotoxin in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

PACAP (synthetic peptide)

-

Neurotoxin of choice (e.g., MPP+, 6-OHDA, rotenone)

-

96-well cell culture plates

-

MTT reagent or other viability assay kit

-

Caspase-3 activity assay kit

-

Reagents and antibodies for Western blotting

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

PACAP Pre-treatment: Pre-treat the cells with various concentrations of PACAP (e.g., 1 nM to 1 µM) for 24 hours.

-

Toxin Exposure: Add the neurotoxin to the wells at a predetermined toxic concentration and incubate for another 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

-

Assessment of Apoptosis:

-

Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric substrate according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against proteins of interest (e.g., phospho-CREB, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol outlines a general procedure for evaluating the neuroprotective effects of PACAP in the MPTP-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

PACAP

-

Apparatus for behavioral testing (e.g., Rotarod)

-

Reagents and antibodies for immunohistochemistry

-

HPLC system for neurotransmitter analysis

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) once daily for 4-5 consecutive days.

-

PACAP Treatment: Begin PACAP administration (e.g., 30 µg/kg/day, intranasally) either as a pre-treatment, co-treatment, or post-treatment regimen.

-

Behavioral Assessment:

-

Rotarod Test: Train the mice on the rotarod before MPTP administration. Test the motor coordination at regular intervals throughout the study by measuring the latency to fall.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Collect the brains and process for immunohistochemistry or HPLC analysis.

-

-

Immunohistochemistry:

-

Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

-

Quantify the number of TH-positive neurons using stereological methods.

-

-

HPLC Analysis:

-

Dissect the striatum and homogenize.

-

Measure the levels of dopamine and its metabolites using HPLC with electrochemical detection.

-

Conclusion and Future Directions

The evidence presented in this whitepaper strongly supports the neuroprotective potential of PACAP. Its multifaceted mechanism of action, targeting key pathways involved in neuronal survival, apoptosis, and inflammation, makes it an attractive therapeutic candidate for a range of neurodegenerative diseases and acute neuronal injuries. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in preclinical models.

Future research should focus on the development of PACAP analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration and increased stability. Further elucidation of the downstream targets of PACAP signaling will provide a more complete understanding of its neuroprotective effects and may reveal novel therapeutic targets. The detailed experimental protocols provided herein are intended to facilitate the advancement of this promising field of research.

References

- 1. researchgate.net [researchgate.net]

- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PACAP protects against inflammatory-mediated toxicity in dopaminergic SH-SY5Y cells: implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective action of endogenous PACAP in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cardioprotective Potential of L-Arginine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

While the initial subject of inquiry was the cardioprotective potential of p-Aminocinnamoyl-L-arginine (PACA), a thorough review of the existing scientific literature has revealed a significant lack of available data on this specific compound. In contrast, its parent compound, L-arginine, has been extensively studied for its cardiovascular effects. This whitepaper will, therefore, provide a comprehensive technical guide on the well-documented cardioprotective potential of L-arginine, with a focus on its role in mitigating ischemia-reperfusion injury. The principles, pathways, and experimental frameworks discussed herein for L-arginine would likely form the foundational knowledge for any future investigation into its derivatives, including this compound.

Executive Summary

L-arginine, a semi-essential amino acid, is a critical precursor to nitric oxide (NO), a potent signaling molecule with profound effects on the cardiovascular system. This technical guide delves into the robust body of evidence supporting the cardioprotective effects of L-arginine, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. We will explore the underlying molecular mechanisms, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for in-vivo and ex-vivo models, and visually map the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring L-arginine and its derivatives as therapeutic agents for cardiovascular diseases.

Quantitative Data on the Cardioprotective Effects of L-Arginine

The cardioprotective effects of L-arginine have been quantified across numerous studies, with key outcomes including improved hemodynamic function, reduced infarct size, and favorable biochemical marker profiles. The following tables summarize pertinent data from selected studies.

Table 1: Effects of L-arginine on Hemodynamic Parameters in Ischemia-Reperfusion Models

| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |

| Cardiac Output (% recovery) | Isolated working rat heart | 3 mM in cardioplegia | 64.7 ± 21.2% vs. 36.3 ± 20% in control | [1] |

| Cardiac Output (% recovery) | Isolated working rat heart | 10 mM in cardioplegia | 98.1 ± 21.1% vs. 36.3 ± 20% in control | [1] |

| Coronary Flow (% recovery) | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |

| Aortic Peak Pressure (% recovery) | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |

| Mean Blood Pressure | Spontaneously hypertensive rats | 170 mg/kg (oral) | 20.3% reduction | [2] |

| Left Ventricular Developed Pressure (LVDP) | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 106 ± 6 mmHg vs. 70 ± 7 mmHg in control | [3] |

| Max dP/dt | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 5145 ± 498 mmHg/s vs. 3410 ± 257 mmHg/s in control | [3] |

| Myocardial Blood Flow | Heterotopic rat heart transplant | 40 mg/kg (i.v.) | 3.6 ± 0.6 ml/min/g vs. 1.9 ± 0.2 ml/min/g in control | [3] |

Table 2: Effects of L-arginine on Myocardial Infarct Size and Cellular Injury

| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |

| Infarct Size (% of area at risk) | Hypercholesterolemic rats | 170 mg/kg (oral) | 36% reduction | [2] |

| Infarct Size (% of area at risk) | Hypertensive rats | 170 mg/kg (oral) | 29% reduction | [2] |

| Infarct Size (% of area at risk) | Pig | 100 mg/kg (i.v.) | 47.9 ± 7.2% vs. 62.9 ± 4.9% in control | [4][5] |

| Lactic Dehydrogenase (LDH) release | Isolated working rat heart | 3 mM and 10 mM | Significant reduction vs. control | [1] |

Table 3: Effects of L-arginine on Biochemical Markers

| Parameter | Species/Model | L-arginine Dose/Concentration | Outcome | Reference |

| ATP Regeneration | Isolated working rat heart | 3 mM and 10 mM | Significant improvement vs. control | [1] |

| Total Antioxidant Status (TAS) | Rat hind limb I/R | 500 mg/kg/day (oral) | Significant increase vs. control | [6] |

| Lipid Peroxide Concentration | Rat hind limb I/R | 500 mg/kg/day (oral) | Significant decrease vs. control | [6] |

| Myocardial cGMP content | Pig | 100 mg/kg (i.v.) | Increased during early reperfusion | [4] |

| Total Cholesterol | Hypercholesterolemic rats | 170 mg/kg (oral) | 25.2% reduction | [2] |

| LDL Cholesterol | Hypercholesterolemic rats | 170 mg/kg (oral) | 27.8% reduction | [2] |

Experimental Protocols

Isolated Working Rat Heart Model of Ischemia-Reperfusion

This ex-vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic influences.

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). Heparin (500 IU) is administered intravenously to prevent coagulation.

-

Heart Excision and Perfusion: The heart is rapidly excised and immersed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion to wash out blood.

-

Switch to Working Heart Mode: The left atrium is cannulated to allow for antegrade perfusion from an oxygenator. The heart is then switched to the working mode, where it ejects perfusate from the left ventricle against a hydrostatic pressure head.

-

Ischemia and Reperfusion: After a stabilization period, global normothermic ischemia is induced by stopping the perfusion for a defined period (e.g., 60 minutes). Reperfusion is initiated by restoring the flow of the perfusate.

-

L-arginine Administration: L-arginine can be added to the cardioplegic solution during ischemia or to the reperfusion buffer at desired concentrations (e.g., 3 mM or 10 mM).[1]

-

Data Acquisition: Hemodynamic parameters such as cardiac output, heart rate, aortic pressure, and coronary flow are continuously monitored. Effluent samples can be collected to measure biochemical markers like LDH and creatine kinase. At the end of the experiment, heart tissue can be freeze-clamped for analysis of high-energy phosphates (ATP, phosphocreatine).[1]

In-Vivo Pig Model of Myocardial Ischemia-Reperfusion

This large animal model closely mimics human cardiac physiology and is suitable for preclinical testing.

-

Animal Preparation: Large-White pigs (30-40 kg) are sedated, anesthetized, and mechanically ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a snare is placed around it to induce occlusion. Piezoelectric crystals can be implanted in the myocardium to measure segment length changes.

-

Ischemia and Reperfusion: The LAD is occluded for a defined period (e.g., 48 minutes) to induce regional ischemia. The snare is then released to allow for reperfusion (e.g., for 2 hours).

-

L-arginine Administration: L-arginine (e.g., 100 mg/kg) or a vehicle is administered intravenously before the onset of ischemia.[4][5]

-

Data Acquisition: Hemodynamic variables, coronary blood flow, and myocardial segment length are continuously recorded. Blood samples are drawn to measure plasma L-arginine and cGMP concentrations.

-

Post-Mortem Analysis: At the end of the reperfusion period, the heart is excised. The area at risk is determined (e.g., using in-vivo fluorescein), and the infarct size is quantified using triphenyltetrazolium chloride (TTC) staining. Myocardial tissue can be sampled for histological analysis and measurement of myeloperoxidase activity.[4][5]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of L-arginine are primarily, but not exclusively, mediated through the L-arginine-nitric oxide (NO) pathway.

The L-arginine-NO-cGMP Pathway

The canonical pathway involves the conversion of L-arginine to NO and L-citrulline by nitric oxide synthase (NOS). NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to vasodilation, inhibition of platelet aggregation, and reduced inflammation.

Figure 1: The canonical L-arginine-NO-cGMP signaling pathway.

L-arginine Metabolism and Interacting Pathways

L-arginine is a substrate for multiple enzymes, and its metabolic fate influences its cardioprotective potential. Arginase competes with NOS for L-arginine, converting it to ornithine and urea. Increased arginase activity can limit NO production. Ornithine is a precursor for polyamines, which are involved in cell growth and proliferation.

Figure 2: Competing metabolic pathways for L-arginine.

Experimental Workflow for Assessing Cardioprotection

A typical preclinical experimental workflow to evaluate the cardioprotective effects of a compound like L-arginine is depicted below.

Figure 3: A generalized experimental workflow for preclinical cardioprotection studies.

Conclusion

The extensive body of research on L-arginine provides a strong foundation for its role as a cardioprotective agent. Its primary mechanism of action through the nitric oxide pathway is well-established, and its beneficial effects on hemodynamic function, infarct size, and biochemical markers in the context of ischemia-reperfusion injury are supported by a wealth of quantitative data. The experimental protocols and signaling pathways detailed in this whitepaper offer a roadmap for researchers and drug development professionals. While the specific compound p-Aminocinnamoyl-L-arginine remains to be characterized, the knowledge and methodologies applied to the study of L-arginine will be invaluable for any future investigations into its derivatives. Further research is warranted to translate the promising preclinical findings for L-arginine into effective clinical therapies for cardiovascular diseases.

References

- 1. Cardioprotective effect of L-arginine in myocardial ischemia and reperfusion in an isolated working rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of L-arginine oral supplementation on response to myocardial infarction in hypercholesterolemic and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-arginine: effect on reperfusion injury after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Arginine administration prevents reperfusion-induced cardiomyocyte hypercontracture and reduces infarct size in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Influence of L-arginine on the nitric oxide concentration and level of oxidative stress during ischemia-reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Proteome: A Technical Guide to N-Propargyl Caffeate Amide (PACA) as a Small Molecule Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargyl caffeate amide (PACA) has emerged as a versatile small molecule probe in chemical biology and drug discovery. Its utility lies in its ability to covalently interact with specific protein targets within the complex cellular environment, enabling their identification and functional characterization. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the signaling pathways it modulates.

This compound is a derivative of caffeic acid, a naturally occurring phenolic compound. The key structural features of this compound are the catechol ring, which can be oxidized to a reactive ortho-quinone, and a terminal alkyne group. This alkyne handle is particularly significant as it allows for the use of bioorthogonal "click chemistry" to attach reporter tags, such as biotin or fluorescent dyes, for the detection and isolation of this compound-modified proteins.[1]

Mechanism of Action

The primary mechanism by which this compound functions as a probe involves the enzymatic oxidation of its catechol moiety to an electrophilic o-quinone. This reactive intermediate can then form covalent adducts with nucleophilic residues, particularly cysteine, on target proteins.[1] This covalent and irreversible binding allows for the stable labeling of protein targets.

One of the key protein targets of this compound identified to date is Kelch-like ECH-associated protein 1 (Keap1).[1][2] By covalently modifying Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2]

Furthermore, this compound has been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[2] The activation of these pathways contributes to the observed biological effects of this compound, including its neuroprotective, cardioprotective, anti-inflammatory, and anti-fibrotic properties.[1][2]

Data Summary

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| Neuroprotective Concentration | 20 µM | PC12 cells | [1] |

| Anti-inflammatory IC50 (iNOS expression) | ~10 µM | LPS-stimulated RAW264.7 macrophages | [2] |

| Upregulation of pro-resolving M2a biomarkers | Various | LPS-stimulated RAW264.7 macrophages | [2] |

| Reduction of pro-fibrotic TGF-β1 and PDGF-α | Concentration-dependent | Macrophages | [2] |

Experimental Protocols

Synthesis of N-Propargyl Caffeate Amide (this compound)

While detailed, scalable, and chromatography-free synthesis protocols for similar molecules like 4-azido-L-phenylalanine have been described,[3] specific synthesis details for this compound are often found within the supplementary information of primary research articles. A general synthetic route involves the coupling of caffeic acid with propargylamine.

General Protocol:

-

Activation of Caffeic Acid: Caffeic acid is first activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate organic solvent like dimethylformamide (DMF).

-

Coupling Reaction: Propargylamine is then added to the activated caffeic acid solution. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is purified by column chromatography on silica gel to yield pure N-propargyl caffeate amide.

Photo-Crosslinking for Target Identification

Photo-crosslinking is a powerful technique to identify protein-protein interactions and drug-target interactions. While this compound itself is not a photo-crosslinker, related probes like p-azido-L-phenylalanine (pAzF) are genetically incorporated into proteins for this purpose.[4] A general protocol for photo-crosslinking is provided here for context.

Protocol for Site-Specific Photo-Crosslinking: [5][6][7]

-

Cell Culture and Transfection: Mammalian cells are cultured and transfected with plasmids encoding the protein of interest with a site-specifically incorporated photo-crosslinking amino acid (e.g., pAzF) and the corresponding aminoacyl-tRNA synthetase/tRNA pair.

-

Probe Incorporation: The photo-crosslinking amino acid is added to the culture medium and incorporated into the protein of interest during translation.

-

UV Irradiation: The cells are irradiated with UV light (typically 365 nm) to activate the photo-crosslinker, leading to the formation of a covalent bond with interacting proteins.

-

Cell Lysis and Affinity Purification: The cells are lysed, and the protein complex containing the cross-linked partner is purified using affinity chromatography against a tag on the bait protein.

-

Proteomic Analysis: The purified protein complexes are resolved by SDS-PAGE and the interacting proteins are identified by mass spectrometry.

Target Identification of this compound-Modified Proteins using Click Chemistry

The terminal alkyne on this compound allows for its use in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to identify its protein targets.[1][8][9][10]

Protocol: [1]

-

Cell Treatment: Cells are treated with this compound for a specified time to allow for the covalent modification of its target proteins.

-

Cell Lysis: The cells are harvested and lysed to release the cellular proteins.

-

Click Chemistry Reaction: The cell lysate containing the this compound-modified proteins is incubated with an azide-functionalized reporter tag (e.g., azido-biotin). The CuAAC reaction is initiated by the addition of a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate).

-

Affinity Purification of Biotinylated Proteins: The biotinylated proteins are captured and enriched using streptavidin-coated beads.

-

Elution and Identification: The captured proteins are eluted from the beads and identified by western blotting with specific antibodies or by mass spectrometry-based proteomics.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: this compound signaling pathways leading to anti-inflammatory and anti-fibrotic effects.

Experimental Workflow for this compound Target Identification

Caption: Workflow for identifying protein targets of this compound using click chemistry.

Conclusion